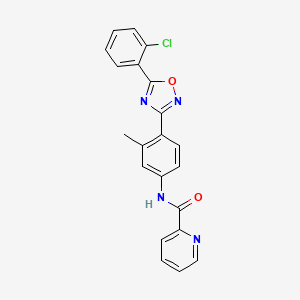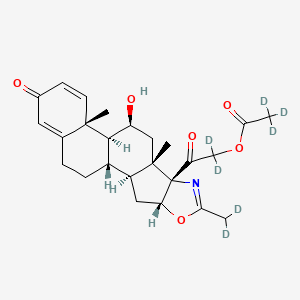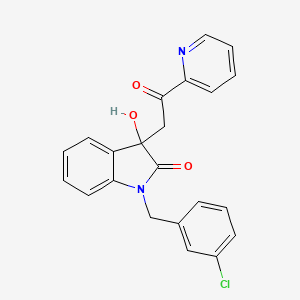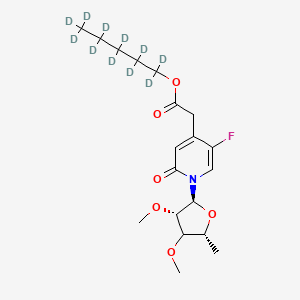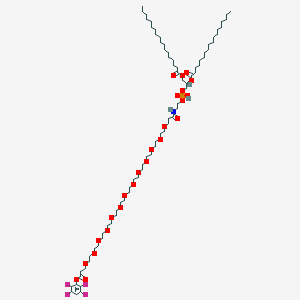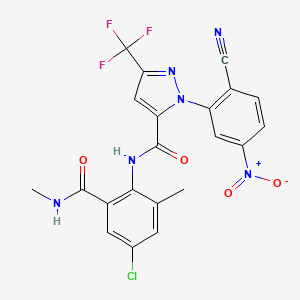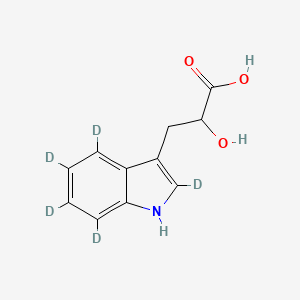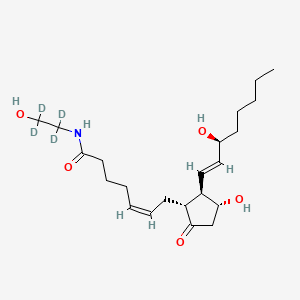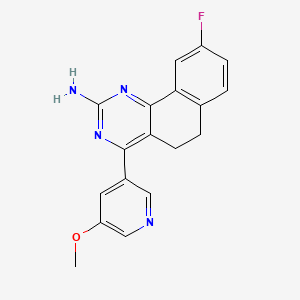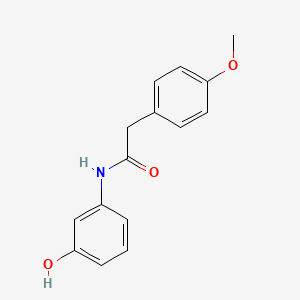![molecular formula C27H31N5O5S B12420488 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a piperidine ring, and a sulfamoyl group, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid involves multiple steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized with a carbamimidoyl group through a series of reactions involving nitration, reduction, and subsequent reaction with cyanamide.
Synthesis of the Piperidine Derivative: The piperidine ring is synthesized and functionalized with a trideuterioethanimidoyl group. This involves the deuteration of ethanimidoyl chloride followed by reaction with piperidine.
Coupling Reaction: The naphthalene derivative is coupled with the piperidine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of the Sulfamoyl Group: The coupled product is then reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group.
Final Acetylation: The final step involves the acetylation of the product to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring and the piperidine ring.
Reduction: Reduction reactions can occur at the carbamimidoyl group and the sulfamoyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation Products: Oxidized derivatives of the naphthalene and piperidine rings.
Reduction Products: Reduced forms of the carbamimidoyl and sulfamoyl groups.
Substitution Products: Substituted derivatives at the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of naphthalene and piperidine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid involves its interaction with specific molecular targets. The naphthalene ring may interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. The sulfamoyl group may participate in electrostatic interactions, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
- 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trifluoroethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid
- 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trichloroethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid
Uniqueness
The uniqueness of 2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid lies in the presence of the trideuterioethanimidoyl group. This deuterated group can enhance the compound’s stability and alter its metabolic pathway, making it distinct from its non-deuterated analogs.
特性
分子式 |
C27H31N5O5S |
|---|---|
分子量 |
540.7 g/mol |
IUPAC名 |
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid |
InChI |
InChI=1S/C27H31N5O5S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34)/i1D3 |
InChIキー |
NPBKHEMDWREFJJ-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O |
正規SMILES |
CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




